molecular formula C9H13NO2 B124182 1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol CAS No. 143329-89-9

1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol

Cat. No. B124182
M. Wt: 167.2 g/mol
InChI Key: WLWCQBOYVAIZMF-UHFFFAOYSA-N
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Description

The compound “1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a hydroxyethyl group attached to the 2nd position of the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic aromatic ring of pyridine, with the hydroxyethyl group attached at the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. As a derivative of pyridine, it would likely have similar properties to other pyridine compounds, such as being soluble in water and other polar solvents .

Scientific Research Applications

Chemical and Thermal Cleavage in Polymer Chemistry

1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol has been identified as an effective protecting group for methacrylic acid in polymer chemistry. It can be selectively removed either chemically under alkaline conditions or thermally at temperatures above 110 °C. This compound's stability under acidic conditions and resistance to catalytic hydrogenolysis make it a versatile tool in the synthesis of homo- and co-polymers (Elladiou & Patrickios, 2012).

Synthesis and Structure of Enaminones

The compound plays a role in the synthesis of enaminones, compounds with potential biological activity. Its reaction with other compounds, like ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran2-on-3-yl)-4-oxo-2-butenoate, leads to the formation of enaminones with specific structural and tautomeric properties. This includes the presence of strong intramolecular hydrogen bonds (Brbot-Šaranović et al., 2001).

Pharmacological Evaluation of Pyridine Analogs

The compound is used as a precursor in the synthesis of various pyridine analogs, which are then screened for their inhibitory activity against different gram-positive and gram-negative bacteria. This research contributes to the development of new antimicrobial agents (Patel & Patel, 2012).

Intermediate in Organic Synthesis

1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol has been isolated as an unexpected intermediate in the synthesis of 4-styrylpyridine. This discovery has implications for understanding reaction pathways in organic synthesis (Percino & Chapela, 2000).

Impact on Learning and Memory Ability

In medical research, derivatives of this compound have been synthesized and tested for their effects on learning and memory ability in mice. This research has potential implications for the development of treatments for memory-related disorders (Li Ming-zhu, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and its intended use. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

1-[6-(1-hydroxyethyl)pyridin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWCQBOYVAIZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402399
Record name 1,1'-(Pyridine-2,6-diyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol

CAS RN

143329-89-9
Record name 1,1'-(Pyridine-2,6-diyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-(1-HYDROXY-ETHYL)-PYRIDIN-2-YL)-ETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AE Carie - 2008 - search.proquest.com
Receptor tyrosine kinases such as ErbB2 contribute greatly to human malignant transformation, but the role that other receptors such as the β2 adrenergic receptor play in cancer is ill …
Number of citations: 2 search.proquest.com

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